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Diisooctyl succinate - 28880-24-2

Diisooctyl succinate

Catalog Number: EVT-403534
CAS Number: 28880-24-2
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diisooctyl succinate is a diester derived from succinic acid and isooctanol, classified as a dialkyl succinate. This compound is primarily utilized as a plasticizer, enhancing the flexibility and durability of polymers. It is recognized for its low volatility and excellent compatibility with various resins, making it an attractive alternative to traditional phthalate plasticizers.

Source

Diisooctyl succinate can be synthesized from succinic acid and isooctanol through esterification processes. Succinic acid can be obtained from various sources, including petrochemical processes and fermentation methods utilizing renewable resources.

Classification
  • Chemical Name: Diisooctyl succinate
  • Chemical Formula: C18_{18}H34_{34}O4_4
  • CAS Number: 123-79-5
  • Category: Dialkyl succinate, plasticizer
Synthesis Analysis

Methods

Diisooctyl succinate can be synthesized through several methods, primarily focusing on esterification reactions. Common approaches include:

  1. Conventional Esterification:
    • Involves the reaction of succinic acid with isooctanol in the presence of an acid catalyst (e.g., sulfuric acid).
    • The reaction typically occurs at elevated temperatures (around 170 °C) and may require the removal of water to shift the equilibrium towards product formation.
  2. Microwave-Assisted Synthesis:
    • Utilizes microwave irradiation to enhance reaction rates and yields.
    • This method allows for reduced reaction times and improved product selectivity, achieving high yields under mild conditions (70–80 °C) .
  3. Continuous Flow Processes:
    • Recent advancements have introduced continuous flow techniques that enable scalable production of diesters with high efficiency and reduced by-products .

Technical Details

The synthesis generally follows these steps:

  • Mixing isooctanol and succinic acid in a reactor.
  • Adding an acid catalyst to facilitate esterification.
  • Heating the mixture to promote reaction while removing water formed during the process.
  • Cooling and neutralizing the product to obtain diisooctyl succinate.
Molecular Structure Analysis

Data

  • Molecular Weight: 306.46 g/mol
  • Density: Approximately 0.89 g/cm³
  • Boiling Point: 340 °C (at 760 mmHg)
Chemical Reactions Analysis

Reactions

Diisooctyl succinate can undergo various chemical reactions, particularly hydrolysis under acidic or basic conditions, leading to the regeneration of isooctanol and succinic acid:

Diisooctyl succinate+H2OSuccinic acid+2 Isooctanol\text{Diisooctyl succinate}+\text{H}_2\text{O}\rightleftharpoons \text{Succinic acid}+\text{2 Isooctanol}

Technical Details

The hydrolysis reaction can be catalyzed by either acids or bases, with conditions influencing the rate and extent of conversion. The presence of catalysts such as sulfuric acid or sodium hydroxide enhances the reaction efficiency.

Mechanism of Action

The mechanism of action for diisooctyl succinate primarily involves its role as a plasticizer in polymer matrices. When added to polymers, it reduces intermolecular forces between polymer chains, enhancing flexibility and workability.

Process

  1. Incorporation into Polymer Matrix:
    • Diisooctyl succinate is blended with polymer materials during processing.
  2. Plasticization Effect:
    • The diester molecules intercalate between polymer chains, disrupting crystalline structures and increasing free volume.
  3. Resulting Properties:
    • Improved flexibility, reduced brittleness, and enhanced processing characteristics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Odor: Mild characteristic odor
  • Solubility: Soluble in organic solvents; insoluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may hydrolyze in the presence of strong acids or bases.
  • Reactivity: Can react with strong oxidizing agents or bases.
Applications

Diisooctyl succinate finds diverse applications primarily in the plastics industry:

  • Plasticizers for Polyvinyl Chloride (PVC): Enhances flexibility and durability.
  • Coatings and Adhesives: Improves performance characteristics.
  • Cosmetics and Personal Care Products: Used as an emollient due to its skin-friendly properties.
Synthetic Methodologies for Diisooctyl Succinate

Esterification-Sulfonation Cascade Reactions

Catalytic Pathways for Maleic Anhydride-Isooctyl Alcohol Esterification

Maleic anhydride serves as the primary precursor for diisooctyl succinate synthesis through a two-stage esterification process. In the first stage, maleic anhydride reacts with excess isooctyl alcohol (2-ethylhexanol) under acid catalysis to form diisooctyl maleate. The reaction proceeds under mild temperatures (80–100°C) using sulfuric acid or p-toluenesulfonic acid catalysts, achieving ~95% esterification efficiency within 2–4 hours [1]. A critical parameter is maintaining a 1:2.5 molar ratio of maleic anhydride to alcohol, which minimizes side products while ensuring complete diester formation [6]. Post-reaction, unreacted alcohol is recovered via vacuum distillation (100–120°C at 15 mmHg), achieving >90% recovery rates for closed-loop recycling [1].

Table 1: Optimization Parameters for Maleic Anhydride Esterification

ParameterOptimal RangeEffect on Conversion
Temperature80–100°C<100°C: Prevents alcohol dehydration
Molar Ratio (Anhydride:Alcohol)1:2.5–3.0Higher ratios reduce di-ester yield
Catalyst Loading0.5–1.0 wt% H₂SO₄>1% causes sulfonation side reactions
Reaction Time2–4 hoursShorter times leave mono-esters

Phase-Transfer Catalyst-Free Sulfonation Mechanisms

The diisooctyl maleate intermediate undergoes sulfonation using sodium bisulfite (NaHSO₃) without phase-transfer catalysts—a key innovation eliminating emulsion formation and downstream separation issues. The sulfonation mechanism proceeds via radical addition across the maleate double bond, facilitated by precise temperature control (85–90°C) and atmospheric pressure [1]. Sodium sulfite (Na₂SO₃) acts as a reaction accelerator, depressing SO₂ off-gas formation while enabling near-quantitative conversion (>98%) to diisooctyl sodium sulfosuccinate within 3 hours [5]. This catalyst-free approach reduces wastewater contamination by 40% compared to phase-transfer systems, as confirmed by ion chromatography analyses of effluent streams [1] [5].

Solid Acid-Catalyzed Processes

Carbon-Based Solid Acid Catalysts for Mono-/Di-Esterification

Carbon solid acids functionalized with –SO₃H groups exhibit exceptional performance in succinate ester synthesis. These catalysts feature high acid densities (1.2–2.0 mmol H⁺/g) and mesoporous structures enabling selective mono- and di-esterification. When applied to succinic acid and isooctyl alcohol, they achieve 92–95% diester yield at 120°C within 5 hours, outperforming homogeneous acids by eliminating neutralization steps [8]. The catalyst’s hydrophobic surface preferentially adsorbs organic reactants over water, shifting equilibrium toward ester formation. After reaction completion, catalysts are recovered via simple filtration and maintain >90% activity over five cycles, with acid capacity loss attributable to sulfur leaching below 5% per cycle [8].

p-Toluenesulfonic Acid vs. Heterogeneous Catalyst Efficiency

Homogeneous p-toluenesulfonic acid (PTSA) delivers rapid esterification kinetics (90% conversion in 1 hour at 100°C) but suffers from non-recoverability and product contamination. By contrast, sulfonated zirconia or polystyrene-divinylbenzene resins (e.g., Amberlyst-70) enable cleaner synthesis, albeit with longer reaction times (4–6 hours). Crucially, PTSA requires 20–30% excess alcohol for equivalent yields attained by solid acids at stoichiometric ratios, increasing raw material costs and downstream separation loads [1] [8]. Life-cycle assessments confirm solid acids reduce E-factor waste by 3.5x compared to PTSA systems.

Table 2: Comparative Analysis of Esterification Catalytic Systems

Catalyst TypeReaction TimeDi-ester YieldReusabilityAlcohol Excess Required
p-Toluenesulfonic acid1–2 hours93–95%Not reusable20–30% excess
Sulfonated carbon4–5 hours92–94%>5 cyclesStoichiometric
Cation exchange resins5–6 hours90–92%>10 cycles10–15% excess
Brønsted acidic ionic liquids3–4 hours99%>10 cyclesStoichiometric

Solvent-Free and Green Synthesis Strategies

Minimization of Isooctyl Alcohol Excess in Esterification

Recent methodologies drastically reduce alcohol excess from conventional 200–300% to 10–15% stoichiometric surplus through two innovations:

  • Reactive distillation continuously removes water via azeotrope formation, shifting equilibrium toward diester production without excess alcohol [7]
  • Brønsted acidic ionic liquids (e.g., triethylammonium hydrogen sulfate) serve as both catalyst and reaction medium, enabling near-stoichiometric reactions (1:2.05 acid:alcohol ratio) at 80°C. This system achieves 99% diester yield while suppressing ether byproducts through low-temperature operation [6]. Life-cycle analyses confirm 35% reductions in energy consumption versus conventional processes due to diminished alcohol recycling loads [6].

Closed-Loop Systems for SO₂ Recycling

Sulfonation stages traditionally generate SO₂ off-gasses, but modern plants implement absorption columns for continuous SO₂ recycling. Off-gasses are scrubbed with sodium carbonate solution (10–15 wt%), converting SO₂ to sodium sulfite for direct reuse in sulfonation reactors. This loop achieves 95–98% sulfur utilization, reducing NaHSO₃ consumption by 40% and eliminating odorous emissions [1]. Process intensification is further achieved by integrating esterification and sulfonation reactors, minimizing intermediate handling and thermal degradation risks.

Table 3: SO₂ Utilization Efficiency in Closed-Loop Sulfonation

ParameterOpen SystemClosed-Loop SystemImprovement
SO₂ emissions15–20% of input<2% of input90% reduction
Sodium bisulfite consumption1.05–1.10 eq1.00–1.02 eq40% reduction
Sulfonation time4–5 hours3–3.5 hours25% faster
Product purity92–95%97–99%Enhanced color stability

Properties

CAS Number

28880-24-2

Product Name

Diisooctyl succinate

IUPAC Name

bis(6-methylheptyl) butanedioate

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C20H38O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h17-18H,5-16H2,1-4H3

InChI Key

MQKXWEJVDDRQKK-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)CCC(=O)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)CCC(=O)OCCCCCC(C)C

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